molecular formula C8H13ClO2 B6151791 cycloheptyl carbonochloridate CAS No. 33670-07-4

cycloheptyl carbonochloridate

Cat. No.: B6151791
CAS No.: 33670-07-4
M. Wt: 176.6
InChI Key:
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Description

Cycloheptyl carbonochloridate is an organic compound with the chemical formula C_8H_13ClO_2. It is a member of the carbonochloridate family, characterized by the presence of a carbonyl group bonded to a chlorine atom and an alkoxy group. This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptyl carbonochloridate can be synthesized through the reaction of cycloheptanol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

Cycloheptanol+PhosgeneCycloheptyl carbonochloridate+Hydrochloric acid\text{Cycloheptanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} Cycloheptanol+Phosgene→Cycloheptyl carbonochloridate+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow of cycloheptanol and phosgene through a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl carbonochloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cycloheptanol and hydrochloric acid.

    Reduction: The carbonyl group can be reduced to form cycloheptyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include cycloheptyl carbamates, cycloheptyl ethers, and cycloheptyl thioethers.

    Hydrolysis: The major products are cycloheptanol and hydrochloric acid.

    Reduction: The primary product is cycloheptyl alcohol.

Scientific Research Applications

Cycloheptyl carbonochloridate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Development: this compound is employed in the synthesis of drug candidates, particularly those involving carbamate and ester functionalities.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of cycloheptyl carbonochloridate involves the reactivity of the carbonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, including the formation of carbamates, esters, and ethers. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbonochloridate: Similar in structure but contains a benzyl group instead of a cycloheptyl group.

    Methyl carbonochloridate: Contains a methyl group instead of a cycloheptyl group.

    Ethyl carbonochloridate: Contains an ethyl group instead of a cycloheptyl group.

Uniqueness

Cycloheptyl carbonochloridate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller or aromatic counterparts. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

CAS No.

33670-07-4

Molecular Formula

C8H13ClO2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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